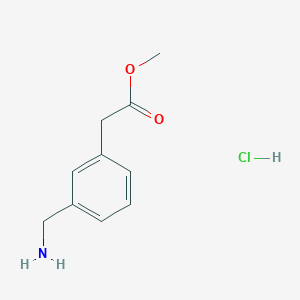

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride

概要

説明

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride: is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a phenyl ring, which is further substituted with an aminomethyl group

作用機序

Target of Action

It is structurally similar to other compounds that have been shown to interact withCarboxypeptidase B , an enzyme involved in protein degradation.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target enzyme through anucleophilic attack . This involves the nitrogen atom in the compound acting as a nucleophile, reacting with the carbonyl carbon of the target molecule .

Biochemical Pathways

Given its potential interaction with carboxypeptidase b, it may influenceprotein degradation pathways . The downstream effects of this interaction could include alterations in protein turnover and cellular signaling.

Result of Action

If it does interact with carboxypeptidase b, it could potentially influenceprotein degradation and cellular signaling .

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride typically begins with commercially available starting materials such as methyl 2-bromoacetate and 3-(aminomethyl)phenylboronic acid.

Reaction Steps:

Reaction Conditions: The reactions are typically conducted under inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C) to ensure complete conversion.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and improving the yield and purity of the final product.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products:

Oxidation: Imines or nitriles.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry:

Building Block: Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.

Biology and Medicine:

Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

Industry:

Material Science: It can be used in the synthesis of polymers and other materials with unique properties.

類似化合物との比較

Methyl 2-(4-(aminomethyl)phenyl)-acetate hydrochloride: Similar structure but with the aminomethyl group at the para position.

Ethyl 2-(3-(aminomethyl)phenyl)-acetate hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness:

Positional Isomerism: The position of the aminomethyl group on the phenyl ring can significantly influence the compound’s reactivity and biological activity.

Ester Group Variation: The nature of the ester group (methyl vs. ethyl) can affect the compound’s physical properties and reactivity.

生物活性

Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride is a compound of interest in both synthetic organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and applications based on diverse scientific sources.

Chemical Structure and Properties

This compound is characterized by:

- Molecular Formula : C10H14ClNO2

- Molecular Weight : Approximately 229.7 g/mol

- Functional Groups : Methyl ester and aminomethyl substituent on a phenyl ring

- Solubility : Enhanced solubility in water due to its hydrochloride form, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including:

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, including triple-negative breast cancer models. For instance, an analog demonstrated a 55% reduction in cell viability at a concentration of 10 μM over three days .

- Antimicrobial Properties : Similar compounds have shown significant antibacterial and antifungal activities, indicating potential for therapeutic applications in treating infections.

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

| Activity Type | Compound/Analog | IC50 Value (µg/mL) | Notes |

|---|---|---|---|

| Antitumor | Methyl 2-(3-(aminomethyl)phenyl)acetate | 10 | Effective against MDA-MB-231 cell line |

| Antimicrobial | Ethyl 2-(3-(aminomethyl)phenyl)acetate | <50 | Broad-spectrum activity against bacteria |

| Cytotoxicity | Various thiazole derivatives | <1.98 | Exhibited high potency against cancer cells |

Case Studies

- Antitumor Effects : In a study involving xenograft models of triple-negative breast cancer, the administration of a compound similar to this compound resulted in significant tumor size reduction compared to controls. The study highlighted the compound's potential as a therapeutic agent in oncology .

- Antimicrobial Studies : Research on structurally similar compounds revealed their effectiveness against both Gram-positive and Gram-negative bacteria, showcasing the potential for developing new antibiotics based on the core structure of this compound.

Structure-Activity Relationship (SAR)

The position of the aminomethyl group on the phenyl ring significantly influences the compound's reactivity and biological activity. Variations in substitution patterns lead to different pharmacological profiles:

- Ortho vs. Para Substitution : Compounds with ortho-substituted aminomethyl groups generally exhibit enhanced reactivity and biological activity compared to their para-substituted counterparts.

- Functional Group Modifications : Alterations in the ester functionality can affect solubility and interaction with biological macromolecules, suggesting avenues for optimization in drug design.

特性

IUPAC Name |

methyl 2-[3-(aminomethyl)phenyl]acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-13-10(12)6-8-3-2-4-9(5-8)7-11;/h2-5H,6-7,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHVOECKJGGQPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=CC=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611193 | |

| Record name | Methyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197792-60-2 | |

| Record name | Methyl [3-(aminomethyl)phenyl]acetate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。